

An In-depth Technical Guide to the Synthesis and Characterization of Danphos Ligands

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Compound of Interest

Compound Name: **Danphos**

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Danphos**-type ligands, a class of bulky, electron-rich phosphines pivotal in modern synthetic chemistry. For the purpose of this guide, "**Danphos** ligands" will refer to dicyclohexylphosphino biphenyl ligands and their derivatives, which are instrumental in advancing palladium-catalyzed cross-coupling reactions. These ligands, often categorized under the broader term "Buchwald ligands," have significantly expanded the scope of carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecules in the pharmaceutical and materials science sectors.

Introduction to Danphos Ligands

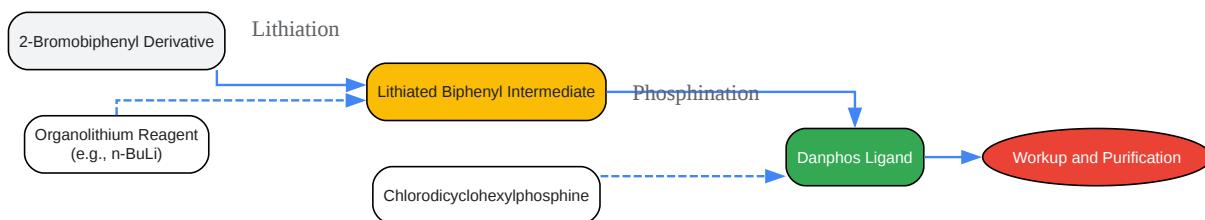
Danphos ligands are a class of monodentate biaryl phosphine ligands characterized by a dicyclohexylphosphino group attached to a biphenyl scaffold.^[1] The steric bulk of the dicyclohexyl groups and the electronic properties of the biphenyl backbone are key to their high catalytic activity.^[1] These features facilitate the formation of highly active, monoligated palladium complexes, which are crucial intermediates in many cross-coupling catalytic cycles. The strategic substitution on the biphenyl rings allows for fine-tuning of the ligand's steric and electronic properties, leading to a diverse family of ligands with broad applications.

Synthesis of Danphos Ligands

The synthesis of **Danphos**-type ligands generally involves the coupling of a substituted biphenyl precursor with a phosphine source. A common strategy is the lithiation of a bromobiphenyl derivative followed by quenching with chlorodicyclohexylphosphine.

General Synthetic Pathway

The synthesis typically begins with a suitably substituted 2-bromobiphenyl derivative. This precursor is treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated biphenyl intermediate. This intermediate is then reacted in situ with chlorodicyclohexylphosphine to yield the final **Danphos** ligand.



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A generalized workflow for the synthesis of **Danphos**-type ligands.

Detailed Experimental Protocol: Synthesis of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl (MePhos)

This protocol is a representative example of the synthesis of a **Danphos**-type ligand.

Materials:

- 2-Bromo-2'-methylbiphenyl
- n-Butyllithium (solution in hexanes)
- Chlorodicyclohexylphosphine
- Anhydrous tetrahydrofuran (THF)

- Anhydrous hexanes
- Degassed water
- Standard Schlenk line and glassware

Procedure:

- Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 2-bromo-2'-methylbiphenyl. The flask is evacuated and backfilled with argon three times.
- Lithiation: Anhydrous THF is added to the flask, and the solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise over 20 minutes. The resulting mixture is stirred at -78 °C for 1 hour.
- Phosphination: Chlorodicyclohexylphosphine is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
- Quenching and Extraction: The reaction is carefully quenched with degassed water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(dicyclohexylphosphino)-2'-methylbiphenyl as a white solid.[2]

Characterization of Danphos Ligands

The synthesized **Danphos** ligands are characterized by a variety of spectroscopic and analytical techniques to confirm their identity and purity. Due to their sensitivity to air, handling and analysis of these compounds require inert atmosphere techniques.[3][4]

Physical Properties

Danphos ligands are typically white to off-white crystalline solids.[5][6] They are generally soluble in common organic solvents such as toluene and THF but insoluble in water.[1][2]

Ligand Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos)	247940-06-3	C ₂₄ H ₃₁ P	350.48	102-106
2-(Dicyclohexylphosphino)-2'-methylbiphenyl (MePhos)	251320-86-2	C ₂₅ H ₃₃ P	364.51	105-109
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)	564483-18-7	C ₃₃ H ₄₉ P	476.72	187-190

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for the structural elucidation and purity assessment of **Danphos** ligands.

3.2.1. NMR Spectroscopy

- ¹H NMR: Provides information about the proton environment in the molecule, confirming the structure of the biphenyl backbone and the cyclohexyl groups.
- ¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton.
- ³¹P NMR: This is a crucial technique for characterizing phosphine ligands. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. For dicyclohexylphosphino biphenyl ligands, the ³¹P NMR signal typically appears in the range of -10 to 30 ppm.[7][8]

Representative NMR Data for 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl:[8]

Nucleus	Chemical Shift (ppm) and Multiplicity
¹ H NMR	7.53 (d, $J = 7.6$ Hz, 1H), 7.30-7.14 (m, 4H), 6.49 (d, $J = 8.3$ Hz, 2H), 4.22 (sept, $J = 6.0$ Hz, 2H), 1.93-1.62 (m, 12H), 1.41-1.14 (m, 10H), 1.12 (d, $J = 6.0$ Hz, 6H), 0.96 (d, $J = 6.0$ Hz, 6H)
¹³ C NMR	157.0, 144.7, 144.4, 137.8, 137.6, 132.4, 132.3, 131.9, 131.9, 126.4, 123.9, 123.9, 106.6, 70.3, 35.2, 35.0, 30.9, 30.8, 30.7, 30.6, 28.0, 28.0, 27.9, 27.3, 22.6, 22.3
³¹ P NMR	-8.84

3.2.2. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the ligand and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The observed molecular ion peak should correspond to the calculated molecular weight of the target **Danphos** ligand.

3.2.3. Experimental Protocol for NMR and MS Analysis

Due to the air-sensitive nature of phosphine ligands, sample preparation for spectroscopic analysis must be performed under an inert atmosphere.[9][10]

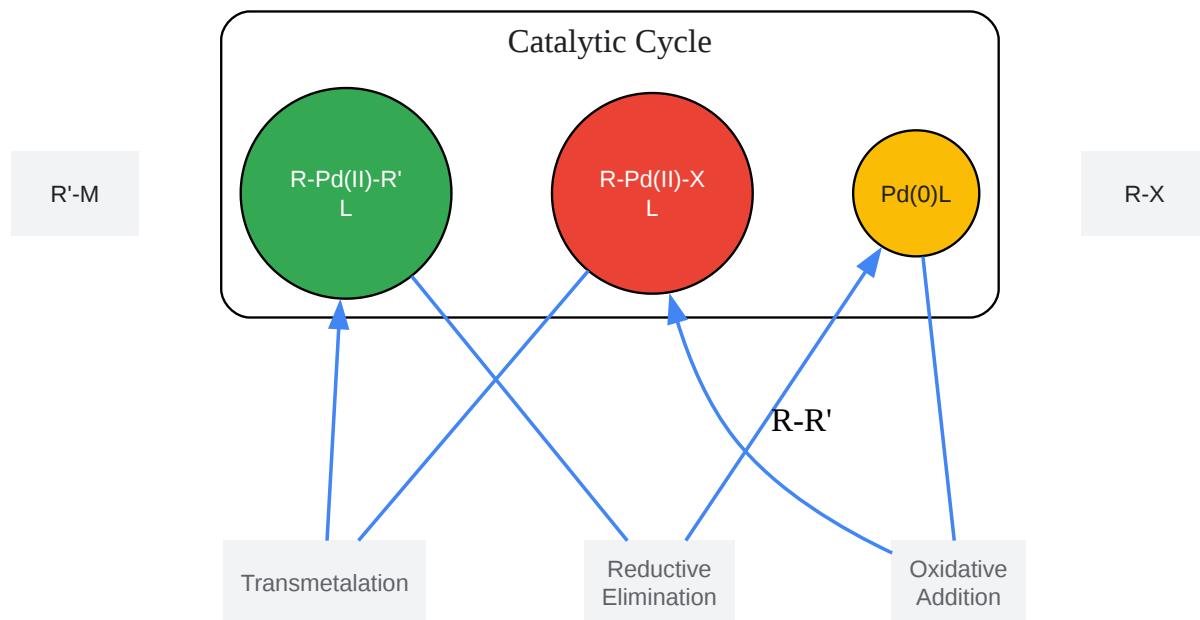
- NMR Sample Preparation:
 - In a glovebox or using Schlenk techniques, a small amount of the **Danphos** ligand is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been previously degassed.
 - The solution is transferred to an NMR tube, which is then sealed with a cap and parafilm or a specialized J. Young valve NMR tube is used.
 - The NMR spectra are acquired promptly.

- MS Sample Preparation:

- A dilute solution of the ligand is prepared in a suitable volatile solvent (e.g., toluene, dichloromethane) under an inert atmosphere.
- The sample is introduced into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often via a syringe pump to minimize air exposure.

Role in Catalysis

Danphos ligands are highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings. Their steric bulk and electron-donating nature promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and enhance the rate of reductive elimination.



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A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions involving **Danphos**-type ligands (L).

Conclusion

Danphos-type ligands, characterized by their bulky dicyclohexylphosphino group and biaryl backbone, are indispensable tools in modern organic synthesis. Their rational design and synthesis have led to the development of highly active and versatile catalysts for a wide range of cross-coupling reactions. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating the advancement of complex molecule synthesis for pharmaceutical and materials science applications.

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